2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is a useful research compound. Its molecular formula is C19H7F9N2O7 and its molecular weight is 546.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescence and Base Doping
Ranger, Rondeau, and Leclerc (1997) explored the photoluminescence properties of well-defined poly(2,7-fluorene) derivatives, including those related to 2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate. These derivatives exhibit blue emission in solution with high quantum yields, making them promising for blue-light-emitting devices. Furthermore, novel acidic polyfluorene derivatives synthesized from these compounds demonstrated electrical conductivities upon base doping, suggesting potential applications in the preparation of air-stable electron-injecting electrodes (Ranger, Rondeau, & Leclerc, 1997).
Synthesis and Acetolysis
Guzik and Colter (1965) focused on the synthesis and acetolysis of dinitro-9-fluorenyl p-toluenesulfonates, closely related to the compound . Their study provides insights into the synthetic pathways and reactions of fluorene derivatives, which is essential for understanding and manipulating these compounds in various scientific applications (Guzik & Colter, 1965).
Solid Phase Synthesis Applications
Bleicher, Lutz, and Wuethrich (2000) reported on the use of fluorene derivatives, similar to the compound , in solid phase synthesis. They developed new linkers based on 9-(4-hydroxyphenyl)-9H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, demonstrating higher acid stability compared to standard trityl resins. This indicates a potential application of such compounds in the immobilization and modification of acids and amines (Bleicher, Lutz, & Wuethrich, 2000).
Polymer Modification and Properties
Tkachev, Tverskoi, Smirnova, Zubov, and Andriyevskii (1990) explored the acylation of copolymers using the acid chloride of 2,7-dinitro-9-fluorenone-4-carboxylic acid, a compound similar to the one of interest. They demonstrated polymeric effects on acylation and linked variations in reaction rates to the “neighbor” effect. This research underscores the significance of fluorene derivatives in modifying polymer properties and behavior (Tkachev et al., 1990).
Applications in Light-Emitting Devices
Liu et al. (2007) synthesized a novel copolymer incorporating fluorene units for use in light-emitting diodes. The copolymer, alternating 2,7-fluorene-co-3,9-carbazole, showed extremely color-stable blue emission, indicating the potential of fluorene derivatives in flat-panel display applications (Liu et al., 2007).
Photocatalysis in Organic Synthesis
Chen, Lu, and Wang (2019) utilized 3-amino-9H-fluorene-2,4-dicarbonitriles, structurally related to the compound , as photocatalysts in the decarboxylative arylation of amino acids. This highlights the potential use of fluorene derivatives as photocatalysts in organic synthesis, particularly in light-driven reactions (Chen, Lu, & Wang, 2019).
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2,7-dinitro-9-oxofluorene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F9N2O7/c20-16(21,17(22,23)18(24,25)19(26,27)28)6-37-15(32)12-5-8(30(35)36)4-11-13(12)9-2-1-7(29(33)34)3-10(9)14(11)31/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCCBMOJCAAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F9N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.